Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate
Description
Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . It is a piperidine derivative, characterized by the presence of a tert-butyl group and a ketone functional group on the piperidine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Properties
IUPAC Name |
tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-9(14)6-7-12(13,4)5/h6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXYWCDUZJABRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CN1C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1894533-96-0 | |
| Record name | tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of byproducts.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes and altering their activity, which can lead to changes in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate
- Tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate
- Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies .
Biological Activity
Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate is a compound of significant interest in both organic synthesis and biological research. This article explores its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure with a tert-butyl ester group and a ketone functional group. Its molecular formula is , and it has a molecular weight of 239.33 g/mol. The unique structural features contribute to its reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with various enzymes and proteins. It can act as an inhibitor or activator depending on the target site:
- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, leading to altered metabolic pathways. This inhibition is particularly relevant in cancer research, where it may affect tumor growth by modulating enzyme activity related to cell proliferation.
- Protein-Ligand Interactions : It has been employed in studies to understand protein-ligand dynamics, which is crucial for drug design and development.
1. Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications. Its derivatives have shown promise as:
- Anticancer Agents : Research indicates that related compounds exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds with similar piperidine structures have demonstrated IC50 values ranging from 25 to 440 nM against cancer cell lines such as L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells .
2. Enzyme Mechanism Studies
The compound has been utilized in enzyme mechanism studies to elucidate the role of specific functional groups in enzyme catalysis. Its ability to serve as a substrate or inhibitor provides insights into enzyme kinetics and mechanisms.
Case Study 1: Anticancer Activity
In a study focused on the antiproliferative activities of piperidine derivatives, this compound was evaluated for its effects on cancer cell lines. The results indicated that derivatives based on this structure significantly inhibited cell growth, with IC50 values demonstrating selective toxicity towards cancer cells while sparing normal human cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.75 |
| Compound B | L1210 | 0.70 |
| Tert-butyl derivative | CEM | >20 |
Case Study 2: Enzyme Interaction
A study examining the interaction of this compound with specific enzymes revealed that it could effectively inhibit the activity of certain metabolic enzymes involved in drug metabolism. This inhibition was linked to changes in metabolic pathways that are crucial for understanding drug interactions and efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate, and what experimental conditions are critical for optimizing yield?
- The compound is typically synthesized via multi-step protocols involving Boc (tert-butoxycarbonyl) protection of a piperidine precursor. For example, analogous syntheses of tert-butyl piperidine carboxylates involve:
- Step 1 : Boc protection of a piperidine intermediate under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP or triethylamine in THF or DCM .
- Step 2 : Cyclization or oxidation to introduce the 5-oxo group, often employing reagents like Dess-Martin periodinane or Swern oxidation .
- Critical parameters : Reaction temperature (0–25°C for Boc protection), inert atmosphere (N₂/Ar), and stoichiometric control to minimize side reactions. Yield optimization requires monitoring via TLC or LC-MS to confirm intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- NMR :
- ¹H NMR : Look for the tert-butyl group (singlet at ~1.4 ppm) and piperidine ring protons (multiplet signals between 1.5–3.5 ppm). The 5-oxo group deshields adjacent protons, shifting resonances downfield .
- ¹³C NMR : The carbonyl carbon (C=O) of the Boc group appears at ~155 ppm, while the ketone (5-oxo) resonates at ~210 ppm .
Q. What safety precautions are essential when handling this compound in the laboratory?
- General handling : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation, skin contact, or ingestion due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards) .
- Storage : Keep in a tightly sealed container at 2–8°C, away from heat, light, and incompatible materials (strong acids/bases, oxidizing agents) .
- Spill management : Absorb with inert material (sand, vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol/water .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound, and what software tools are recommended?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal for determining bond angles, torsion angles, and hydrogen-bonding networks. Use SHELXL (for refinement) and Olex2 (for visualization) to analyze packing motifs and verify stereochemistry .
- Graph-set analysis : Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs for dimeric interactions), which are critical for understanding supramolecular assembly .
Q. What strategies can address discrepancies in reported reactivity data for nucleophilic substitutions at the carbonyl group of this compound?
- Controlled experiments : Systematically vary solvents (polar aprotic vs. protic), bases (DBU vs. K₂CO₃), and nucleophiles (amines vs. thiols) to identify optimal conditions.
- Mechanistic validation : Use DFT calculations (e.g., Gaussian 16) to model transition states and compare with experimental kinetic data .
- Analytical cross-check : Validate products via HRMS and 2D NMR (HSQC, HMBC) to confirm regioselectivity .
Q. How can researchers mitigate challenges in purifying this compound due to its low polarity or solubility?
- Chromatography : Use gradient elution (hexane/EtOAc) on silica gel columns. For persistent impurities, switch to reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase .
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) at low temperatures (−20°C) to enhance crystal yield .
Data Analysis and Contradiction Resolution
Q. How should researchers reconcile conflicting reports on the stability of this compound under acidic or basic conditions?
- Experimental replication : Conduct stability assays (pH 1–14, 25–60°C) with LC-MS monitoring to track decomposition products (e.g., tert-butanol or piperidine derivatives) .
- Kinetic profiling : Compare half-lives (t₁/₂) under varying conditions to identify critical degradation thresholds .
Q. What computational methods can predict the ecological toxicity of this compound when empirical data are lacking?
- QSAR models : Use tools like EPI Suite to estimate log P (partition coefficient) and bioaccumulation potential.
- Molecular docking : Screen against protein targets (e.g., cytochrome P450 enzymes) to infer metabolic pathways and toxicity endpoints .
Methodological Recommendations
- For structural elucidation, combine SCXRD with dynamic NMR to assess conformational flexibility .
- When handling derivatives, adhere to hazard controls outlined in Safety Data Sheets (e.g., Key Organics Limited guidelines) .
- For synthetic scalability, prioritize flow chemistry setups to enhance reproducibility and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
